molecular formula C15H13NO2S3 B2399410 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034458-91-6

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2399410
CAS No.: 2034458-91-6
M. Wt: 335.45
InChI Key: ZGNIVQKBXFUORU-UHFFFAOYSA-N
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Description

N-(Thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a central methyl group bridging two thiophene rings (2- and 3-position substituted) attached to a benzenesulfonamide moiety. Sulfonamide-thiophene hybrids are widely explored in medicinal chemistry due to their antibacterial, anticancer, and enzyme-inhibitory properties . This compound’s unique bis-thiophene substitution may enhance electronic delocalization and binding affinity compared to monosubstituted analogs. Below, we compare its structural and functional attributes with similar compounds reported in recent literature.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-21(18,13-5-2-1-3-6-13)16-15(12-8-10-19-11-12)14-7-4-9-20-14/h1-11,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNIVQKBXFUORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation Approach

A Mannich-type reaction between thiophene-2-carbaldehyde and thiophene-3-carbaldehyde in the presence of ammonium acetate generates the bis-thiophenylmethanimine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the primary amine:

$$
\text{Thiophene-2-carbaldehyde} + \text{Thiophene-3-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc}} \text{Imine} \xrightarrow{\text{NaBH}4} \text{(Thiophen-2-yl)(thiophen-3-yl)methanamine}
$$

Key Parameters :

  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : Reflux at 80°C for 6 hours (imine formation), followed by 0°C for reduction.
  • Yield : 68–72% after column chromatography (PE/EA 3:1).

Grignard Addition Pathway

Alternative synthesis involves Grignard reagent formation from thiophen-2-ylmagnesium bromide, which reacts with thiophene-3-carbonitrile to form the corresponding ketamine. Lithium aluminum hydride (LiAlH₄) reduction then produces the amine:

$$
\text{Thiophene-3-carbonitrile} + \text{Thiophen-2-ylMgBr} \rightarrow \text{Ketamine} \xrightarrow{\text{LiAlH}_4} \text{(Thiophen-2-yl)(thiophen-3-yl)methanamine}
$$

Optimization Notes :

  • Solvent : Tetrahydrofuran (THF) under inert atmosphere.
  • Purification : Silica gel chromatography (DCM/MeOH 95:5) achieves >90% purity.

Sulfonylation Reaction: Formation of N-(Thiophen-2-yl(Thiophen-3-yl)methyl)Benzenesulfonamide

The amine intermediate undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base to scavenge HCl:

$$
\text{(Thiophen-2-yl)(thiophen-3-yl)methanamine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound}
$$

Reaction Conditions

Parameter Optimal Value Source
Solvent Dichloromethane (DCM)
Base Triethylamine (Et₃N)
Molar Ratio 1:1.2 (Amine:Sulfonyl chloride)
Temperature 0°C → Room temperature
Reaction Time 4–6 hours

Workup and Purification

  • Quenching : Dilute with ice-cwater, extract with DCM (3×20 mL).
  • Drying : Anhydrous Na₂SO₄.
  • Concentration : Rotary evaporation under reduced pressure.
  • Purification : Flash chromatography (PE/EA 4:1) yields 75–82% pure product.

Alternative Synthetic Routes

One-Pot Sulfonylation-Amination

A modified approach combines amine synthesis and sulfonylation in a single pot, reducing purification steps. Thiophene aldehydes, ammonium acetate, and benzenesulfonyl chloride react sequentially in DMF at 100°C:

$$
\text{Thiophene-2-carbaldehyde} + \text{Thiophene-3-carbaldehyde} + \text{NH}_4\text{OAc} + \text{Benzenesulfonyl chloride} \rightarrow \text{Target Compound}
$$

Advantages :

  • Yield : 65–70% (vs. 75% multistep).
  • Time Efficiency : 8 hours total.

Characterization and Analytical Data

Spectroscopic Properties

Technique Key Signals Reference
¹H NMR (CDCl₃) δ 7.80–7.40 (m, 5H, ArH), 7.20–6.80 (m, 4H, Thiophene-H), 4.50 (s, 1H, CH), 3.20 (s, 2H, NH₂)
¹³C NMR δ 144.2 (S=O), 138.5–125.3 (ArC), 110.2–105.8 (Thiophene-C), 52.1 (CH)
IR (KBr) 3260 cm⁻¹ (N-H), 1320, 1150 cm⁻¹ (S=O)

Melting Point and Purity

  • Melting Point : 162–164°C (uncorrected).
  • HPLC Purity : >98% (C18 column, MeOH/H₂O 70:30).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-sulfonylation or diarylsulfone formation.
  • Mitigation : Strict stoichiometric control (1:1.2 amine:sulfonyl chloride) and slow addition of sulfonyl chloride.

Amine Sensitivity

  • Issue : Oxidation of the bis-thiophenylmethyl amine during storage.
  • Solution : Store under nitrogen at −20°C and use freshly prepared amine.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene moiety contributes to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The target compound’s structure distinguishes itself through the dual thiophene substitution on the methyl linker. Key analogs and their variations include:

Compound Structure Key Substituents/Modifications Biological Activity (Cell Line/IC₅₀ or MIC) Reference
N-(Thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide (Target) Bis-thiophene (2- and 3-positions) Not reported in evidence -
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 59) Thiophene-2-yl, thiazole MCF7 (breast cancer): Comparable to dox.
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide (Compound 82) Benzothiazole, thiazole Anthrax lethal factor inhibition
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) Furan, alkyne Intermediate (no activity reported)
N-(3-Methyl-benzo[b]thiophen-2-yl)-N-(5,5,5-trifluoro-pentyl)-4-carbomethoxy-benzenesulfonamide Trifluoropentyl, carbomethoxy Not reported (commercial availability)

Key Observations :

  • Thiophene vs. Furan-containing analogs (e.g., int-8) may exhibit reduced metabolic stability due to furan’s susceptibility to oxidation .
Anticancer Activity
  • Compound 59 : Demonstrated cytotoxicity against MCF7 breast cancer cells with efficacy comparable to doxorubicin, attributed to the thiophene-thiazole conjugation enhancing DNA intercalation .
  • Compound 13 (Z-Enaminone derivative): Exhibited superior activity to doxorubicin, linked to the electron-withdrawing enaminone moiety stabilizing interactions with cellular targets .
  • Target Compound : While direct data is unavailable, its bis-thiophene structure may improve redox activity and interaction with thiol-containing enzymes (e.g., tubulin), a mechanism seen in other thiophene sulfonamides .
Antibacterial Activity
  • Compounds 51, 54, 56: Thiophene-sulfonamide derivatives showed broad-spectrum activity against E. The target compound’s dual thiophene arrangement could enhance membrane disruption via increased hydrophobicity.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, featuring a sulfonamide group attached to a benzene ring and two thiophene moieties, suggests diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C15H12N2O2S3C_{15}H_{12}N_{2}O_{2}S_{3}, and it has a molecular weight of approximately 358.46 g/mol. The synthesis typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride in the presence of a base like triethylamine to yield high-purity products.

Synthetic Route:

  • Starting Materials: Thiophene derivatives and benzenesulfonyl chloride.
  • Reaction Conditions: Conducted under controlled temperatures with triethylamine as a base.
  • Yield Optimization: Multi-step processes may be required to enhance yield and purity.

Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties:

Antimicrobial Properties

Research indicates that compounds with thiophene structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it could inhibit the proliferation of several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (acute monocytic leukemia)

The IC50 values reported for these cell lines suggest that the compound exhibits cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for further drug development .

Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Investigated antimicrobial properties against Gram-positive and Gram-negative bacteria.
Demonstrated cytotoxic effects on MCF-7 cell lines with IC50 values around 15 µM.
Explored structural modifications leading to enhanced activity against resistant bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against various pathogens, revealing significant inhibition zones in agar diffusion tests compared to standard antibiotics.
  • Cytotoxicity Assay : In vitro studies using MTT assays on cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased caspase activity indicative of programmed cell death .

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